(2-Hydroxypropyl)-gamma-cyclodextrin

描述

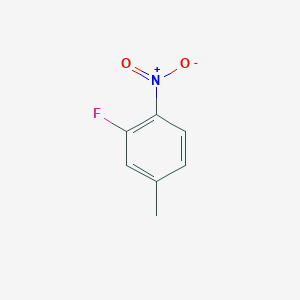

Significance as a Precursor in Advanced Organic Synthesis

The strategic placement of the fluoro and nitro substituents on the toluene (B28343) ring makes 3-Fluoro-4-nitrotoluene a highly sought-after precursor in advanced organic synthesis. chemimpex.com It is particularly valuable in the construction of complex molecular architectures, which are often the cornerstones of novel materials and therapeutic agents. chemimpex.comchemicalbook.com

The synthesis of 3-Fluoro-4-nitrotoluene itself is a subject of research, with a common method being the nitration of 3-fluorotoluene (B1676563). guidechem.com Studies have focused on optimizing this process to achieve high yields and regioselectivity. For instance, the use of solid acid catalysts in the nitration of 3-fluorotoluene has been investigated to provide a cleaner and more efficient alternative to traditional methods. researchgate.netrsc.org Research has shown that the choice of catalyst can significantly influence the conversion and the selectivity towards the desired 3-fluoro-4-nitrotoluene isomer. researchgate.netrsc.org

Table 1: Catalytic Nitration of 3-Fluorotoluene

| Catalyst | Conversion of 3-Fluorotoluene (%) | Selectivity for 3-Fluoro-4-nitrotoluene (%) | Reference |

|---|---|---|---|

| H-beta | >79 | 30 | researchgate.netrsc.org |

| Fe/Mo/SiO2 | - | - | researchgate.netrsc.org |

| MoO3/SiO2 | - | - | researchgate.netrsc.org |

Once synthesized, 3-Fluoro-4-nitrotoluene can undergo a variety of chemical transformations. The nitro group can be readily reduced to an amino group, paving the way for the synthesis of a wide range of substituted anilines. These anilines are, in turn, valuable intermediates in the pharmaceutical industry. For example, 3-Fluoro-4-nitrotoluene is a key starting material in the preparation of IκB kinase (IKK) inhibitors, which are being investigated for their therapeutic potential. chemicalbook.com

Furthermore, the fluorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. This versatility makes 3-Fluoro-4-nitrotoluene a cornerstone in the synthesis of diverse and complex molecules.

Interdisciplinary Relevance in Contemporary Chemical Research

The utility of 3-Fluoro-4-nitrotoluene extends beyond traditional organic synthesis, finding applications in several interdisciplinary research areas. Its derivatives have shown significant potential in medicinal chemistry, materials science, and agrochemicals.

In the realm of medicinal chemistry , derivatives of 3-Fluoro-4-nitrotoluene have been synthesized and evaluated for their biological activity. A notable example is the development of novel antitubercular agents. mdpi.com Researchers have synthesized a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which have demonstrated promising activity against Mycobacterium tuberculosis. mdpi.com The presence of the fluoro and nitro groups on the aromatic ring is often crucial for the observed biological activity.

In materials science , 3-Fluoro-4-nitrotoluene and its derivatives are utilized in the creation of specialty polymers and other advanced materials. chemimpex.com The incorporation of fluorinated and nitrated aromatic units can impart unique properties to polymers, such as enhanced thermal stability and specific electronic characteristics.

The agrochemical industry also benefits from the chemical properties of 3-Fluoro-4-nitrotoluene. It serves as an intermediate in the synthesis of certain pesticides and herbicides. chemimpex.comdataintelo.com The development of effective and selective agrochemicals is crucial for modern agriculture, and versatile building blocks like 3-Fluoro-4-nitrotoluene play a key role in this process.

Furthermore, in analytical chemistry , 3-Fluoro-4-nitrotoluene can be used as a standard for the development and validation of analytical methods. chemimpex.com

Structure

2D Structure

属性

CAS 编号 |

128446-34-4 |

|---|---|

分子式 |

C63H110O45 |

分子量 |

1587.5 g/mol |

IUPAC 名称 |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,15,40-tris(hydroxymethyl)-10,20,25,30,35-pentakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |

InChI |

InChI=1S/C63H110O45/c1-19(67)9-88-14-27-51-35(75)43(83)59(96-27)102-49-25(7-65)93-56(40(80)32(49)72)101-48-24(6-64)94-57(41(81)33(48)73)105-52-28(15-89-10-20(2)68)98-61(45(85)37(52)77)107-54-30(17-91-12-22(4)70)100-63(47(87)39(54)79)108-55-31(18-92-13-23(5)71)99-62(46(86)38(55)78)106-53-29(16-90-11-21(3)69)97-60(44(84)36(53)76)103-50-26(8-66)95-58(104-51)42(82)34(50)74/h19-87H,6-18H2,1-5H3/t19?,20?,21?,22?,23?,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 |

InChI 键 |

YPWZFSMZSNIVAQ-UHWSPLBMSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])F |

熔点 |

53.2 °C |

其他CAS编号 |

446-34-4 |

Pictograms |

Irritant |

同义词 |

(2-hydroxypropyl)-gamma-cyclodextrin hydroxypropyl gamma-cyclodextrin |

产品来源 |

United States |

Synthetic Methodologies and Catalytic Advancements for 3 Fluoro 4 Nitrotoluene

Established Synthetic Routes via Electrophilic Nitration

The primary industrial method for producing 3-fluoro-4-nitrotoluene is through the electrophilic nitration of 3-fluorotoluene (B1676563). This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

The conventional synthesis of 3-fluoro-4-nitrotoluene is achieved by nitrating 3-fluorotoluene. guidechem.com This is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at controlled, low temperatures. guidechem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the electrophile that attacks the benzene (B151609) ring of 3-fluorotoluene. guidechem.com The reaction is carefully managed to prevent over-nitration and the formation of unwanted byproducts. frontiersin.org

A typical laboratory-scale synthesis involves slowly adding 3-fluorotoluene to a stirred mixture of concentrated nitric and sulfuric acids, while maintaining the temperature between 5-10°C. guidechem.com After a period of stirring at both low and room temperatures, the reaction mixture is poured onto ice, and the product is extracted using an organic solvent. guidechem.com

The directing effects of the substituents on the aromatic ring—the fluorine atom and the methyl group—are crucial in determining the position of the incoming nitro group. Both the methyl group (-CH₃) and the fluorine atom (-F) are ortho-, para-directing groups, meaning they direct electrophiles to the positions adjacent (ortho) and opposite (para) to them.

In 3-fluorotoluene, the positions ortho to the methyl group are 2 and 6, and the para position is 4. The positions ortho to the fluorine atom are 2 and 4, and the para position is 6. The activating effect of the methyl group is a dominant factor in determining the position of substitution. However, the nitration of 3-fluorotoluene typically yields a mixture of isomers, primarily 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene. rsc.orgresearchgate.netrsc.org The formation of the 4-nitro isomer is generally favored, but the precise distribution is sensitive to reaction conditions. rsc.orgresearchgate.netrsc.org The steric hindrance at the 2-position, which is ortho to both substituents, makes substitution at this position less likely.

Novel Catalytic Strategies for Enhanced Synthesis

Concerns over the hazardous and corrosive nature of traditional mixed-acid systems have driven research into cleaner and more selective synthetic methods. frontiersin.org

A significant advancement in the synthesis of nitrotoluenes is the use of solid acid catalysts. rsc.orgresearchgate.netrsc.org These materials, such as zeolites and supported metal oxides, offer several advantages over traditional liquid acids, including being less corrosive, easier to handle, and recyclable, which contributes to a more environmentally friendly process. rsc.orgresearchgate.netrsc.org These catalysts provide acidic sites that facilitate the nitration reaction under milder conditions. rsc.orgresearchgate.netrsc.org

Research has shown that various solid acid catalysts are effective for the nitration of fluorotoluenes using 70% nitric acid. rsc.orgresearchgate.netrsc.org Catalysts such as Fe/Mo/SiO₂, MoO₃/SiO₂, and H-beta zeolite have demonstrated high conversion rates and selectivity due to their significant acidity. rsc.orgresearchgate.netrsc.org

For the nitration of 3-fluorotoluene at 60°C, these catalysts have achieved conversions of over 79%. rsc.orgresearchgate.net However, the selectivity for 3-fluoro-4-nitrotoluene was around 30%, with the major product being 3-fluoro-6-nitrotoluene (approximately 67% selectivity). rsc.orgresearchgate.netrsc.org The H-beta zeolite, in particular, has shown high stability, with recycling studies indicating no significant loss of conversion or selectivity after five cycles. rsc.orgresearchgate.netrsc.org

| Catalyst | Conversion of 3-Fluorotoluene (%) | Selectivity for 3-Fluoro-4-nitrotoluene (%) | Selectivity for 3-Fluoro-6-nitrotoluene (%) | Reference |

|---|---|---|---|---|

| H-beta | >79 | ~30 | ~67 | rsc.orgresearchgate.netrsc.org |

| Fe/Mo/SiO₂ | High | Data not specified | Data not specified | rsc.orgresearchgate.netrsc.org |

| MoO₃/SiO₂ | High | Data not specified | Data not specified | rsc.orgresearchgate.netrsc.org |

The regioselectivity observed in heterogeneous catalysis is often attributed to the "shape selectivity" imposed by the catalyst's structure. google.comgoogle.com Zeolites, for example, have well-defined pore structures with dimensions that can influence which isomers are formed. google.comgoogle.comgoogle.com The pore size of the zeolite can play a significant role in controlling the isomer distribution of the products. google.comgoogle.com It is believed that the nitration reaction occurs within the confined spaces of the zeolite pores, which induces shape selectivity and affects the regioselectivity of the reaction. google.com For instance, in some zeolite-catalyzed nitrations, the formation of the para isomer is significantly enhanced compared to conventional methods. google.com This is because the transition state leading to the para isomer is less bulky and fits more readily into the catalyst's channels than the transition states for the ortho and meta isomers. google.com By choosing a zeolite with an appropriate pore size, it is possible to favor the formation of a specific isomer. google.comgoogle.com

Sustainable and Green Chemistry Approaches in 3-Fluoro-4-nitrotoluene Production

In recent years, the principles of green chemistry have increasingly influenced the synthesis of 3-fluoro-4-nitrotoluene, aiming to reduce hazardous waste and improve efficiency. A notable advancement is the use of solid acid catalysts for the nitration of fluorotoluenes, which offers a cleaner, more regioselective, and environmentally friendly alternative to traditional mixed-acid processes. researchgate.netrsc.org

One study demonstrated the successful nitration of 3-fluorotoluene using 70% nitric acid as the nitrating agent in the presence of various solid acid catalysts. researchgate.netrsc.org This method operates under mild, liquid-phase conditions. researchgate.netrsc.org Among the catalysts tested, H-beta, Fe/Mo/SiO₂, and MoO₃/SiO₂ exhibited high conversion and selectivity due to their significant acidity. researchgate.netrsc.org Specifically, the nitration of 3-fluorotoluene at 60 °C resulted in over 79% conversion, with a selectivity of 30% for 3-fluoro-4-nitrotoluene. researchgate.netrsc.org A key advantage of this approach is the stability and reusability of the catalyst; for instance, the H-beta catalyst showed no significant loss in activity or selectivity after five recycling cycles. researchgate.netrsc.org This catalytic system simplifies the work-up procedure and minimizes the generation of hazardous waste associated with conventional methods. researchgate.netrsc.org

Another green approach involves the use of bismuth nitrate (B79036) (Bi(NO₃)₃•5H₂O) as a nitrating agent. This method avoids the use of corrosive acids like sulfuric and nitric acid, making it an efficient and safer alternative. researchgate.net Bismuth nitrate is also cost-effective and does not require specialized equipment for handling. researchgate.net

The following table summarizes the findings of the study on solid acid catalysts for the nitration of 3-fluorotoluene:

| Catalyst | Conversion (%) | Selectivity for 3-fluoro-4-nitrotoluene (%) | Temperature (°C) |

| H-beta | >79 | 30 | 60 |

| Fe/Mo/SiO₂ | High | High | 60 |

| MoO₃/SiO₂ | High | High | 60 |

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of 3-fluoro-4-nitrotoluene while minimizing the formation of unwanted isomers and byproducts. Key parameters that are often manipulated include temperature, reaction time, and the ratio of reactants and catalysts.

In the conventional synthesis involving the nitration of 3-fluorotoluene with a mixture of concentrated nitric and sulfuric acids, controlling the temperature is paramount. guidechem.com One established procedure involves adding concentrated sulfuric acid to concentrated nitric acid while maintaining the temperature below 10°C on an ice bath. guidechem.com Subsequently, 3-fluorotoluene is added slowly, keeping the temperature between 5-10°C. guidechem.com The reaction is then stirred for one hour on an ice bath followed by another hour at room temperature. guidechem.com This careful temperature control helps to manage the exothermic nature of the reaction and influence the regioselectivity of the nitration.

The purification process is also critical for obtaining high-purity 3-fluoro-4-nitrotoluene. After the reaction, the mixture is typically poured onto ice and extracted with a solvent like chloroform. guidechem.com The organic layer is then washed with water, and the final product is often obtained through recrystallization from a suitable solvent, such as hydrated methanol, to remove impurities. guidechem.com

A study on the production of the related compound 3-fluoro-4-nitrophenol (B151681) highlights a method to improve yield and reduce energy consumption by optimizing the purification step. google.com After the initial reaction, the crude product, which contains isomers, is purified by stirring in a mixed solvent system of water, ether, and methylene (B1212753) chloride at room temperature. google.com This process effectively removes the unwanted isomer, leading to a final product with a purity of 99.2% and a yield of 45.5%. google.com

The table below outlines a typical set of reaction and purification conditions for the synthesis of 3-fluoro-4-nitrotoluene:

| Parameter | Condition |

| Reaction | |

| Starting Material | 3-fluorotoluene |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 5-10°C during addition, then room temperature |

| Reaction Time | 1 hour on ice bath, 1 hour at room temperature |

| Purification | |

| Method | Extraction with chloroform, washing with water, recrystallization from hydrated methanol |

Reactivity and Reaction Mechanisms of 3 Fluoro 4 Nitrotoluene

Pathways for Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 3-fluoro-4-nitrotoluene, facilitated by the presence of the electron-withdrawing nitro and fluoro substituents. These groups activate the aromatic ring towards attack by nucleophiles.

The reactivity of an aromatic ring in SNAr reactions is highly dependent on the nature and position of its substituents. Electron-withdrawing groups are crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. In 3-fluoro-4-nitrotoluene, both the fluorine atom and the nitro group are electron-withdrawing.

The nitro group (-NO2), positioned para to the fluorine atom, is a powerful activating group for SNAr. It delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it. The fluorine atom, being highly electronegative, also contributes to the activation of the ring through its inductive effect (-I effect). This combined activation makes the carbon atom attached to the fluorine a prime site for nucleophilic attack. The presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group significantly enhances the rate of nucleophilic substitution. vaia.com

In contrast, electron-donating groups, such as the methyl group (-CH3), generally deactivate the ring towards SNAr. However, in 3-fluoro-4-nitrotoluene, the strong activating effects of the nitro and fluoro groups overcome the deactivating effect of the methyl group.

In SNAr reactions of 3-fluoro-4-nitrotoluene, the fluorine atom is typically the leaving group. This is because fluoride (B91410) is a good leaving group in the context of SNAr on activated aryl fluorides. The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of the resonance-stabilized Meisenheimer complex. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

While the fluorine is the more common leaving group, the displacement of the nitro group is also possible, though generally less favorable under typical SNAr conditions. The relative ease of displacement of a leaving group in SNAr reactions is influenced by factors such as the strength of the carbon-leaving group bond and the stability of the leaving group as an anion. Studies on related compounds have shown that the selectivity of nitro group versus fluorine displacement can be influenced by the nature of the nucleophile and the reaction conditions. rsc.org For instance, with certain nucleophiles, displacement of the nitro group can compete with or even dominate over fluorine displacement.

It is important to note that the presence of benzylic protons, such as those on the methyl group of 3-fluoro-4-nitrotoluene, can sometimes lead to side reactions. Deprotonation of these acidic protons can compete with the desired SNAr reaction, potentially leading to no formation of the expected ether product in certain etherification reactions. stanford.edu

Electrophilic Aromatic Substitution Patterns on the Toluene (B28343) Ring

While the electron-withdrawing nature of the nitro and fluoro groups deactivates the ring towards electrophilic aromatic substitution (EAS), these reactions can still occur under specific conditions. The directing effects of the existing substituents determine the position of the incoming electrophile.

In 3-fluoro-4-nitrotoluene, the positions for electrophilic attack are influenced by the combined directing effects of these three groups. The position ortho to the methyl group and meta to the nitro group (C-2) and the position ortho to the methyl group and ortho to the fluorine group (C-6) are potential sites for substitution. The interplay of activating and deactivating effects, along with steric hindrance, will determine the final product distribution. For instance, nitration of toluene itself yields a mixture of ortho and para isomers, but further nitration of nitrotoluene requires harsher conditions due to the deactivating effect of the nitro group. ijrar.org

Reduction Chemistry of the Nitro Group to Amino Derivatives

The nitro group of 3-fluoro-4-nitrotoluene can be readily reduced to an amino group (-NH2), yielding 2-fluoro-4-methylaniline (B1213500). chemicalbook.com This transformation is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds. chemicalbook.comchemimpex.com

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, is a common and efficient method. rsc.org Other reducing systems, like metal-acid combinations (e.g., tin or iron in hydrochloric acid) or metal hydrides, can also be utilized. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid their reduction. For instance, catalytic hydrogenation is generally selective for the nitro group in the presence of a halogen like fluorine.

The resulting 2-fluoro-4-methylaniline is a valuable intermediate. chemimpex.com For example, it is used in the preparation of 6-chloro-5-fluoroindole (B46869) through the Leimgruber-Batcho reaction and in the synthesis of certain amino alcohols. chemicalbook.comthermofisher.com

Coupling Reactions and Cross-Coupling Strategies

3-Fluoro-4-nitrotoluene is a suitable substrate for various coupling and cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. atomfair.comaromsyn.com The presence of the fluorine atom provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. In these reactions, the carbon-fluorine bond can be activated by a metal catalyst (e.g., palladium or nickel) to react with a variety of coupling partners, including boronic acids or their esters.

The amino derivative, 2-fluoro-4-methylaniline, obtained from the reduction of 3-fluoro-4-nitrotoluene, can also participate in coupling reactions. For instance, it can undergo amination reactions to form more complex aniline (B41778) derivatives. google.com

The following table provides a summary of potential coupling reactions involving 3-fluoro-4-nitrotoluene and its derivatives.

| Reaction Type | Substrate | Coupling Partner | Catalyst (Example) | Product Type |

| Suzuki Coupling | 3-Fluoro-4-nitrotoluene | Arylboronic acid | Palladium(0) complex | Biaryl compound |

| Buchwald-Hartwig Amination | 2-Fluoro-4-methylaniline | Amine | Palladium(0) complex | Di- or tri-substituted aniline |

Stereoelectronic Effects and Reaction Pathway Analysis

Stereoelectronic effects, which encompass the influence of the spatial arrangement of orbitals and electrons on the reactivity of a molecule, play a significant role in the chemistry of 3-fluoro-4-nitrotoluene. nih.govresearchgate.net The interplay between inductive and resonance effects of the fluoro and nitro substituents is a key determinant of the molecule's reactivity in both nucleophilic and electrophilic substitution reactions.

In SNAr reactions, the alignment of the p-orbitals of the aromatic ring with the incoming nucleophile and the leaving group is crucial for the stability of the Meisenheimer complex. The strong electron-withdrawing resonance effect of the para-nitro group effectively stabilizes the negative charge that develops in the ring during the attack of the nucleophile. The inductive effect of the fluorine atom further enhances the electrophilicity of the carbon atom to which it is attached.

In electrophilic aromatic substitution, the resonance donation from the fluorine atom (+M effect), although weaker than its inductive withdrawal (-I effect), directs incoming electrophiles to the ortho and para positions. ijrar.org However, the strong deactivating effects of both the nitro and fluoro groups make these reactions challenging.

The analysis of reaction pathways must also consider the potential for competing reactions. As mentioned earlier, the acidity of the benzylic protons on the methyl group can lead to deprotonation under basic conditions, which can interfere with nucleophilic substitution reactions at the aromatic ring. stanford.edu A thorough understanding of these stereoelectronic factors is essential for predicting and controlling the outcome of reactions involving 3-fluoro-4-nitrotoluene.

Derivatives and Analogs of 3 Fluoro 4 Nitrotoluene: Synthesis and Functionalization

Synthesis of Nitro-Fluoroaromatic Carboxylic Acids (e.g., 3-Fluoro-4-nitrobenzoic acid)

The oxidation of the methyl group in 3-fluoro-4-nitrotoluene to a carboxylic acid is a fundamental transformation, yielding 3-fluoro-4-nitrobenzoic acid, an important intermediate in medicinal chemistry. chemicalbook.com This conversion is typically achieved using strong oxidizing agents.

Several methods have been reported for the synthesis of 3-fluoro-4-nitrobenzoic acid (C₇H₄FNO₄) from 3-fluoro-4-nitrotoluene. guidechem.com One common approach involves the use of dichromate salts in an acidic medium. For instance, 3-fluoro-4-nitrotoluene can be treated with a solution of sodium dichromate (Na₂Cr₂O₇) in water and concentrated sulfuric acid. The mixture is stirred at room temperature, and after workup, 3-fluoro-4-nitrobenzoic acid is obtained as a white solid. guidechem.com

An alternative procedure utilizes potassium dichromate (K₂Cr₂O₇) in a mixture of glacial acetic acid and concentrated sulfuric acid. Heating this reaction mixture to 120°C for a couple of hours, followed by cooling and extraction, also yields the desired carboxylic acid with high efficiency. guidechem.comchemicalbook.com Another reported method involves the oxidation of 3-fluoro-4-nitrobenzyl alcohol using Jones reagent (prepared from chromic acid and sulfuric acid) in acetone (B3395972) at low temperatures. chemicalbook.comchemicalbook.com

The table below summarizes various synthetic routes for 3-fluoro-4-nitrobenzoic acid.

| Starting Material | Oxidizing Agent(s) | Solvent(s) | Reaction Conditions | Yield | Reference |

| 3-Fluoro-4-nitrotoluene | Sodium Dichromate, Sulfuric Acid | Water | Room Temperature | 68% | guidechem.com |

| 3-Fluoro-4-nitrotoluene | Potassium Dichromate, Sulfuric Acid | Acetic Acid | 120°C, 2 hours | 83% | guidechem.comchemicalbook.com |

| 3-Fluoro-4-nitrobenzyl Bromide | Calcium Carbonate | Water, 1,4-Dioxane | Reflux overnight | 83% | guidechem.com |

| 3-Fluoro-4-nitrobenzyl Alcohol | Jones Reagent (CrO₃, H₂SO₄) | Acetone | 0°C, 0.5 hours | 92% | chemicalbook.comchemicalbook.com |

This table is interactive and allows for sorting and filtering of data.

Preparation of Amino-Fluoroaromatic Intermediates (e.g., 2-Fluoro-4-methylaniline)

The reduction of the nitro group in 3-fluoro-4-nitrotoluene provides a direct pathway to valuable amino-fluoroaromatic intermediates, such as 2-fluoro-4-methylaniline (B1213500) (also known as 4-amino-3-fluorotoluene). This transformation is a critical step in the synthesis of many pharmaceutical and agrochemical compounds.

A standard method for this reduction involves catalytic hydrogenation. 3-Fluoro-4-nitrotoluene (2-fluoro-4-methylnitrobenzene) is dissolved in a solvent like ethanol, and a catalyst, typically 5% palladium on carbon, is added. guidechem.com The mixture is then subjected to hydrogen gas under vigorous stirring. The catalyst facilitates the reduction of the nitro group to an amine. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product can be purified by distillation under reduced pressure to yield pure 2-fluoro-4-methylaniline. guidechem.com

| Reactant | Reagents | Product | Boiling Point | Reference |

| 3-Fluoro-4-nitrotoluene | H₂, 5% Palladium on Carbon, Ethanol | 2-Fluoro-4-methylaniline | 71°C / 10 mmHg | guidechem.com |

This table summarizes the synthesis of 2-Fluoro-4-methylaniline.

Halogenation and Other Ring-Functionalization Reactions

Further functionalization of the 3-fluoro-4-nitrotoluene core can be achieved through various reactions, including halogenation. These reactions introduce additional reactive sites, expanding the synthetic utility of the scaffold.

Direct halogenation of the aromatic ring of fluoronitrotoluenes is a viable strategy. For example, the bromination of the isomer 4-fluoro-2-nitrotoluene (B1294404) using N-bromosuccinimide in trifluoroacetic acid and sulfuric acid yields 1-bromo-5-fluoro-2-methyl-3-nitro-benzene. Similar electrophilic substitution reactions can be applied to 3-fluoro-4-nitrotoluene, with the position of substitution being directed by the existing groups on the ring. The electron-withdrawing nitro and halogen groups enhance the ring's reactivity towards certain substitutions.

Functionalization can also be performed on derivatives of 3-fluoro-4-nitrotoluene. The intermediate 2-fluoro-4-methylaniline, obtained from the reduction of 3-fluoro-4-nitrotoluene, can undergo a Sandmeyer-type reaction. guidechem.com This involves diazotization of the amine group with a nitrite (B80452) source (e.g., NaNO₂) in a strong acid like hydrobromic acid, followed by reaction with a copper(I) salt (e.g., CuBr). This sequence effectively replaces the amino group with a bromine atom, yielding 2-fluoro-4-methylbromobenzene. guidechem.com

Synthesis of Nitrile Derivatives (e.g., 3-Fluoro-4-nitrobenzonitrile)

The synthesis of nitrile derivatives, such as 3-fluoro-4-nitrobenzonitrile, from 3-fluoro-4-nitrotoluene typically involves a multi-step process. This transformation converts the methyl group into a nitrile group, a versatile functional group in organic synthesis.

A common pathway mirrors the synthesis of its isomer, 2-fluoro-4-nitrobenzonitrile. google.com This process begins with the oxidation of the methyl group of 3-fluoro-4-nitrotoluene to a carboxylic acid, yielding 3-fluoro-4-nitrobenzoic acid, as described in section 4.1. The carboxylic acid is then converted into the corresponding amide, 3-fluoro-4-nitrobenzamide. The final step is the dehydration of the amide to the nitrile, 3-fluoro-4-nitrobenzonitrile. google.com This final product is a useful intermediate in the preparation of substituted benzimidazoles with potential applications as modulating compounds. chemicalbook.com

Comparative Analysis of Isomeric Fluoro-nitrotoluenes in Organic Transformations

The reactivity and synthetic utility of fluoronitrotoluenes are highly dependent on the isomeric arrangement of the functional groups on the benzene (B151609) ring. Comparing 3-fluoro-4-nitrotoluene with its isomers, such as 3-fluoro-6-nitrotoluene and 2-fluoro-5-nitrotoluene, reveals significant differences in their synthesis and chemical behavior.

The synthesis of fluoronitrotoluene isomers is typically achieved by the nitration of the corresponding fluorotoluene precursor. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the fluorine and methyl substituents.

3-Fluoro-6-nitrotoluene: This isomer is synthesized alongside 3-fluoro-4-nitrotoluene by the nitration of 3-fluorotoluene (B1676563). researchgate.net The fluorine atom is an ortho, para-director, while the methyl group is also an ortho, para-director. Nitration of 3-fluorotoluene using 70% nitric acid over a solid acid catalyst at 60°C can yield a mixture of products, with a selectivity of 67% for 3-fluoro-6-nitrotoluene and 30% for 3-fluoro-4-nitrotoluene. researchgate.net

2-Fluoro-5-nitrotoluene: This isomer is prepared by the nitration of 2-fluorotoluene (B1218778). prepchem.com In this precursor, the fluorine and methyl groups are ortho to each other. Nitration with a mixture of nitric acid and sulfuric acid at low temperatures (-15°C) directs the nitro group primarily to the para position relative to the fluorine atom, yielding 2-fluoro-5-nitrotoluene. prepchem.com Studies using solid acid catalysts have also shown high selectivity (around 90%) for this isomer. researchgate.net

The distinct positioning of the fluoro, nitro, and methyl groups in the isomers of fluoronitrotoluene leads to notable differences in their chemical reactivity. These differences arise from the combined electronic (inductive and resonance) and steric effects of the substituents, which influence the electron density distribution of the aromatic ring and the accessibility of reactive sites.

For example, in the nitration of fluorotoluenes, the starting isomer dictates the product distribution. Nitration of 2-fluorotoluene overwhelmingly yields 2-fluoro-5-nitrotoluene, while nitration of 3-fluorotoluene produces a mixture of 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene. researchgate.net This demonstrates how the initial substituent pattern directs the incoming electrophile.

Advanced Computational and Theoretical Studies of 3 Fluoro 4 Nitrotoluene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.netnih.gov Methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to investigate geometries, vibrational frequencies, and electronic properties of nitroaromatic compounds. researchgate.net These calculations form the foundation for a detailed analysis of the molecule's frontier orbitals, electrostatic potential, and various reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 3-Fluoro-4-nitrotoluene, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the methyl group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group (NO2). nih.govresearchgate.net This distribution indicates that the molecule would likely accept electrons at the nitro group in a reaction and donate electrons from the aromatic ring. The charge transfer that occurs within the molecule, as indicated by HOMO and LUMO energy calculations, is a key feature of its electronic structure. nih.gov

Table 1: Representative Frontier Molecular Orbital Properties (Note: The following values are illustrative, based on typical DFT/B3LYP calculations for similar nitroaromatic compounds.)

| Parameter | Representative Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. wolfram.com

In the MEP map of 3-Fluoro-4-nitrotoluene, the most negative potential (red) is expected to be localized on the oxygen atoms of the nitro group, highlighting their susceptibility to electrophilic attack. The fluorine atom, despite its high electronegativity, also contributes to the negative potential region. Regions of positive potential (blue) are likely found around the hydrogen atoms of the methyl group and the aromatic ring, indicating sites prone to nucleophilic attack. researchgate.net This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting reaction mechanisms.

Global reactivity descriptors derived from HOMO and LUMO energies, such as dipole moment, chemical hardness (η), and electronegativity (χ), provide quantitative measures of a molecule's reactivity and stability. researchgate.netnih.gov

Electronegativity (χ): Defined as χ = -(E_HOMO + E_LUMO)/2, it measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Defined as η = (E_LUMO - E_HOMO)/2, it quantifies the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," implying lower reactivity, while a molecule with a small gap is "soft" and more reactive.

These descriptors are essential for comparing the reactivity of different molecules and understanding their chemical behavior in various environments. nih.gov

Further insights into reactivity can be gained by calculating the molecular softness (S) and the global electrophilicity index (ω). researchgate.net

Molecular Softness (S): As the reciprocal of chemical hardness (S = 1/η), softness is a direct measure of a molecule's reactivity. Higher softness corresponds to higher reactivity.

Electrophilicity Index (ω): Defined as ω = μ²/2η (where μ is the electronic chemical potential, μ ≈ -χ), this index measures the propensity of a species to accept electrons. researchgate.net A high electrophilicity index indicates that the molecule is a strong electrophile. For 3-Fluoro-4-nitrotoluene, the presence of the nitro group is expected to result in a significant electrophilicity index. researchgate.net

Table 2: Representative Global Reactivity Descriptors (Note: The following values are illustrative, based on typical DFT/B3LYP calculations for similar nitroaromatic compounds.)

| Parameter | Definition | Representative Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 5.35 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.15 |

| Molecular Softness (S) | 1/η | 0.465 |

Intramolecular Charge Transfer (ICT) is a fundamental process in molecules that contain both electron-donating and electron-accepting groups connected by a conjugated system. nih.gov Upon photoexcitation, an electron can be transferred from the donor part to the acceptor part of the molecule. nih.gov In 3-Fluoro-4-nitrotoluene, the methyl group (-CH3) acts as a weak electron donor and the nitro group (-NO2) is a strong electron acceptor, while the benzene ring serves as the π-conjugated bridge.

The presence of these groups suggests that 3-Fluoro-4-nitrotoluene exhibits ICT characteristics. researchgate.net Computational studies on similar nitroaromatic compounds confirm that the HOMO-LUMO transition corresponds to this charge transfer, where electron density moves from the aromatic ring (donor part) to the nitro group (acceptor part). This ICT process is crucial in determining the molecule's photophysical properties and its potential use in nonlinear optics and dye-sensitized solar cells. nih.govcore.ac.uk

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is also a powerful tool for investigating reaction mechanisms, modeling reaction pathways, and characterizing the transition states involved. scielo.br For a molecule like 3-Fluoro-4-nitrotoluene, this can include studying its synthesis, decomposition, or its reactions as a chemical intermediate.

For instance, computational studies on the unimolecular decomposition of a related compound, o-nitrotoluene, have identified several key reaction channels. nih.gov These include:

Nitro-nitrite isomerization: The -NO2 group isomerizes to an -ONO group, followed by the cleavage of the O-NO bond.

Intramolecular hydrogen abstraction: A hydrogen atom from the methyl group is abstracted by the nitro group, leading to the formation of intermediates that can subsequently eliminate water.

Direct C-N bond cleavage: The bond between the benzene ring and the nitro group breaks to form radicals.

Similar pathways can be modeled for 3-Fluoro-4-nitrotoluene using computational methods to calculate the energy barriers (activation energies) for each step. researchgate.net By identifying the transition state structures and their corresponding energies, the most favorable reaction pathway can be determined. This information is invaluable for understanding the compound's thermal stability and predicting its decomposition products. nih.gov

Spectroscopic Analysis for Mechanistic and Structural Elucidation (e.g., NMR and Vibrational Frequencies in relation to theoretical predictions)

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound. The vibrational modes of 3-Fluoro-4-nitrotoluene are determined by the interactions between its constituent atoms. Experimental IR spectra provide information about the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the molecule.

Theoretical calculations, typically employing DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can predict the vibrational frequencies and intensities. A comparison between the experimental and calculated spectra allows for a detailed assignment of the observed vibrational bands to specific molecular motions. For instance, studies on similar molecules like 4-nitrotoluene (B166481) have demonstrated a strong correlation between experimental and theoretically predicted vibrational frequencies.

Key vibrational modes for 3-Fluoro-4-nitrotoluene would include:

NO₂ group vibrations : The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

C-F stretching vibration : The carbon-fluorine stretching mode is typically observed in the 1100-1300 cm⁻¹ region.

CH₃ group vibrations : The methyl group will exhibit characteristic symmetric and asymmetric stretching and bending vibrations.

Aromatic ring vibrations : The C-H stretching vibrations of the benzene ring are expected above 3000 cm⁻¹, while C-C stretching vibrations occur in the 1400-1600 cm⁻¹ range.

The table below presents a selection of experimentally observed FT-IR peak assignments for 3-Fluoro-4-nitrotoluene. A full theoretical analysis would involve calculating the Potential Energy Distribution (PED) to quantify the contribution of individual internal coordinates to each normal mode, thus providing a more precise assignment.

Table 1: Experimental FT-IR Vibrational Frequencies for 3-Fluoro-4-nitrotoluene

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

|---|---|---|

| 3080 | Weak | Aromatic C-H Stretch |

| 2960 | Weak | CH₃ Asymmetric Stretch |

| 1530 | Strong | NO₂ Asymmetric Stretch |

| 1350 | Strong | NO₂ Symmetric Stretch |

| 1250 | Medium | C-F Stretch |

NMR Spectroscopy Analysis

NMR spectroscopy is indispensable for determining the precise arrangement of atoms in a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method with DFT, can be used to predict the chemical shifts of the nuclei. Comparing these theoretical values with experimental data aids in the definitive assignment of NMR signals and can provide insights into the electronic structure of the molecule.

For 3-Fluoro-4-nitrotoluene, the ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. Similarly, the ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule, with their chemical shifts being sensitive to the local electronic environment.

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for 3-Fluoro-4-nitrotoluene. A comprehensive computational study would involve calculating the theoretical chemical shifts and comparing them with these experimental values to validate the structural assignment and gain a deeper understanding of the electronic effects of the substituents.

Table 2: Experimental ¹H NMR Chemical Shifts for 3-Fluoro-4-nitrotoluene

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.5 | s |

Table 3: Experimental ¹³C NMR Chemical Shifts for 3-Fluoro-4-nitrotoluene

| Carbon | Chemical Shift (ppm) |

|---|---|

| CH₃ | ~20 |

Applications of 3 Fluoro 4 Nitrotoluene in Specialized Organic Synthesis

Role in Pharmaceutical Development

The compound is a recognized intermediate in pharmaceutical synthesis, where its distinct functional groups allow for structural modifications that can enhance the efficacy of drug candidates. chemimpex.comguidechem.com It serves as a foundational component for a range of therapeutic agents.

Synthesis of Drug Intermediates (e.g., for anti-inflammatory, analgesic, and antibiotic agents)

3-Fluoro-4-nitrotoluene is a key starting material for synthesizing various pharmaceutical intermediates. guidechem.com The presence of the fluorine atom and the nitro group allows for diverse chemical reactions, including nucleophilic substitutions and coupling reactions, which are fundamental in building the complex scaffolds of modern drugs. chemimpex.com While its isomer, 2-Fluoro-3-nitrotoluene, is noted as a building block for novel anti-inflammatory and analgesic agents, the structural motifs are relevant across the class of fluoronitrotoluenes. nbinno.com The broader category of nitrotoluenes serves as precursors for a variety of drug molecules. For instance, the compound has been used in the preparation of an IκB kinase (IKK) inhibitor, a class of molecules often investigated for anti-inflammatory applications. The synthesis of antibiotic drug intermediates, such as 3-fluoro-4-morpholinoaniline (a precursor to Linezolid), involves reactions on similar fluoronitrobenzene structures, highlighting the utility of this chemical arrangement in creating antibacterial agents. researchgate.netresearchgate.net

Table 1: Role of 3-Fluoro-4-nitrotoluene in Pharmaceutical Intermediate Synthesis

| Therapeutic Class | Role of 3-Fluoro-4-nitrotoluene |

|---|---|

| Anti-inflammatory | Precursor for kinase inhibitors (e.g., IKK inhibitor) |

| Antibiotic | Key structural features for intermediates of drugs like Linezolid researchgate.netresearchgate.net |

| General Pharmaceutical | Versatile intermediate for modifying and derivatizing drug molecules guidechem.com |

Precursor for Compounds Targeting Bacterial Infections and Cancer

Research explicitly identifies 3-Fluoro-4-nitrotoluene as a key intermediate in the synthesis of pharmaceuticals aimed at targeting bacterial infections and cancer. chemimpex.com The compound's structure is a valuable scaffold for developing novel therapeutic agents in these fields. Its application in synthesizing an IκB kinase (IKK) inhibitor is particularly relevant, as IKK is a target in both inflammatory diseases and certain types of cancer. The nitroaromatic core is a feature found in a number of anticancer and antibacterial agents, where it can be essential for the molecule's mechanism of action. nih.gov

Utilization in Agrochemical Synthesis

Beyond pharmaceuticals, 3-Fluoro-4-nitrotoluene is an important intermediate in the agrochemical industry. chemimpex.comguidechem.com The incorporation of fluorine into active ingredients is a common strategy in modern agrochemical design to enhance efficacy and metabolic stability.

Intermediates for Herbicides and Insecticides

The compound plays a significant role in the development of agrochemicals, including herbicides and insecticides. chemimpex.com It is used as an intermediate for modifying and derivatizing pesticide molecules to create effective crop protection solutions. guidechem.com The fluorinated and nitrated toluene (B28343) structure serves as a building block for more complex active ingredients designed to have specific biological activities against weeds or insect pests.

Table 2: Application in Agrochemical Intermediate Synthesis

| Agrochemical Type | Function of 3-Fluoro-4-nitrotoluene |

|---|---|

| Herbicides | Serves as a key intermediate in their synthesis chemimpex.com |

| Insecticides | Used as a building block for active ingredients chemimpex.com |

Building Block for Dyes and Pigments

3-Fluoro-4-nitrotoluene is utilized in the formulation and synthesis of dyes and pigments. chemimpex.comguidechem.com The nitro group is a well-known chromophore, a component of a molecule responsible for its color. Related compounds like 4-nitrotoluene (B166481) are heavily used to produce derivatives that are intermediates for colorants. nih.gov The stable aromatic structure of 3-Fluoro-4-nitrotoluene, combined with its reactive sites, makes it a useful precursor for creating a variety of coloring agents where performance and stability are crucial. chemimpex.com

Development of Specialty Chemicals and Advanced Materials

The application of 3-Fluoro-4-nitrotoluene extends to the field of material science. chemimpex.com It is employed in the production of specialty polymers and resins. chemimpex.com These materials are often designed for high-performance applications, such as those in the electronics and automotive industries. chemimpex.com The compound can be used to synthesize specialized monomers that, when polymerized, impart desirable properties like thermal stability and chemical resistance to the final material. Its role as a versatile building block in organic synthesis allows chemists to create precisely structured molecules required for developing new and advanced materials. chemimpex.com

Production of Specialty Polymers and Resins

3-Fluoro-4-nitrotoluene is a fundamental intermediate in the creation of advanced polymers, most notably fluorinated polyimides. The synthesis typically involves the reduction of the nitro group to an amine, yielding monomers such as 2-fluoro-4-methylaniline (B1213500). guidechem.com This resulting diamine can then be polymerized with various dianhydrides to produce polyimides with specific, high-performance properties. rsc.orgkpi.uatandfonline.com

The incorporation of the fluorine atom, originating from 3-fluoro-4-nitrotoluene, into the polymer structure is critical for achieving enhanced performance characteristics. Fluorinated polyimides are recognized for their superior thermal and chemical stability, excellent mechanical properties, and favorable dielectric properties. mdpi.comnih.govmdpi.com The presence of fluorine-containing groups, such as the trifluoromethyl group, can increase the free volume within the polymer, which in turn improves solubility and lowers the dielectric constant without compromising thermal stability. rsc.org

These polymers exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures, making them suitable for applications in harsh environments. mdpi.comnih.govresearchgate.net Research has demonstrated that fluorinated polyimides can have glass transition temperatures exceeding 350°C and 5% weight loss temperatures above 510°C. nih.gov The specific properties of the resulting polymer can be tailored by the choice of the dianhydride used in the polymerization process.

Below is a table summarizing the properties of a representative fluorinated polyimide synthesized using a diamine derived from a fluorinated nitroaromatic precursor:

| Property | Value |

| Glass Transition Temperature (Tg) | 402 °C |

| Thermal Decomposition Temperature (T5%) | 563 °C |

| Tensile Strength | 232.73 MPa |

| Elongation at Break | 26.26% |

| Dielectric Constant (at 1 MHz) | 2.312 |

| Dielectric Loss (at 1 MHz) | 0.00676 |

| Data for an optimized fluorinated polyimide (TPPI50) containing trifluoromethylbenzene (TFMB) groups. mdpi.combohrium.com |

Formulation of High-Performance Materials in Electronics and Automotive Industries

The specialty polymers and resins derived from 3-fluoro-4-nitrotoluene are integral to the formulation of high-performance materials for the electronics and automotive sectors.

Electronics Industry

In the electronics industry, there is a continuous drive towards miniaturization and higher frequencies, which necessitates materials with low dielectric constants and low dielectric loss to minimize signal delay and ensure signal integrity. mdpi.commdpi.com Fluorinated polyimides, synthesized from precursors like 3-fluoro-4-nitrotoluene, are excellent candidates for these applications. The introduction of fluorine into the polyimide backbone lowers the dielectric constant and dissipation factor. nih.gov This is attributed to the high electronegativity of fluorine, which reduces the polarizability of the molecular chains. mdpi.com

These materials are utilized in various electronic components, including:

Flexible printed circuit boards: Their thermal stability and mechanical strength make them ideal substrates.

Interlayer dielectrics in integrated circuits: Their low dielectric constant is crucial for high-speed applications.

Protective coatings and insulation for wires and cables: They offer excellent chemical and heat resistance. oaepublish.com

The table below illustrates the dielectric properties of fluorinated aromatic polyimide films at high frequencies:

| Frequency (GHz) | Dielectric Constant | Dielectric Loss |

| 10 | 2.68 - 3.25 | ~0.0025 - 0.0035 |

| 20 | 2.67 - 3.24 | ~0.0026 - 0.0036 |

| 40 | 2.65 - 3.22 | ~0.0028 - 0.0038 |

| 60 | 2.64 - 3.20 | ~0.0030 - 0.0040 |

| Data is dependent on the specific composition of the fluorinated aromatic polyimide films. nih.govresearchgate.net |

Automotive Industries

In the automotive industry, materials are subjected to extreme temperatures, corrosive fluids, and mechanical stress. Fluoropolymers, including those that can be conceptually derived from 3-fluoro-4-nitrotoluene, offer the required durability and reliability for various components. fluoropolymer-resin.comdaikinchemicals.com

Applications for such high-performance polymers in the automotive sector include:

Sensors and electronic components: The stable dielectric properties and thermal resistance of fluorinated polyimides are advantageous for sensors used in engine management and safety systems. oaepublish.commdpi.com

Wire and cable insulation: Their high-temperature and chemical resistance protect electrical systems in the engine bay and other harsh environments.

Seals and gaskets: The chemical inertness of fluoropolymers makes them suitable for sealing applications involving fuels, oils, and transmission fluids.

Interior components: Fluoropolymer resins can be used in interior fabrics and surfaces to provide stain resistance and durability. fluoropolymer-resin.com

The inherent properties of fluorinated polymers, such as high thermal stability and chemical resistance, make them valuable materials for enhancing the longevity and reliability of automotive components.

Environmental Fate and Toxicological Considerations of Nitroaromatic Compounds

Environmental Degradation Pathways and Metabolite Formation

The environmental persistence of nitroaromatic compounds is a significant concern. The degradation of these molecules can proceed through various microbial pathways, which are largely dependent on the specific compound and environmental conditions, such as the presence or absence of oxygen. While specific degradation pathways for 3-Fluoro-4-nitrotoluene are not extensively documented, the known metabolic routes for similar nitrotoluenes provide a strong indication of its likely fate.

Generally, bacteria can metabolize nitroaromatic compounds through oxidative or reductive pathways. nih.gov

Oxidative Pathways: Under aerobic conditions, bacteria can initiate degradation by oxidizing the methyl group of the toluene (B28343) ring. For example, Pseudomonas species have been shown to degrade 4-nitrotoluene (B166481) by first oxidizing the methyl group to form 4-nitrobenzyl alcohol, which is then converted to 4-nitrobenzaldehyde (B150856) and subsequently to 4-nitrobenzoate. nih.govnih.gov Another oxidative strategy involves a dioxygenase attack, which incorporates two hydroxyl groups into the aromatic ring, leading to the release of the nitro group as nitrite (B80452) and the formation of catechols. nih.govresearchgate.net These catechols are then substrates for ring-fission reactions. researchgate.net

Reductive Pathways: Under anaerobic conditions, the primary route of transformation is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group, forming aminotoluenes. nih.gov These reductive steps are often cometabolic, meaning the microbes require another carbon source to provide the necessary reducing power. sigmaaldrich.com While this reduces the toxicity of the parent compound, the resulting aromatic amines can also be persistent pollutants. nih.gov

The presence of a fluorine atom on the aromatic ring of 3-Fluoro-4-nitrotoluene is expected to increase its recalcitrance. The carbon-fluorine (C-F) bond is exceptionally strong, making fluorinated organic compounds generally more resistant to microbial degradation than their non-fluorinated counterparts. nih.gov However, some fungi have shown the ability to dehalogenate similar compounds, suggesting that mycoremediation could be a viable strategy. mdpi.com

Key metabolites formed during the degradation of related nitrotoluenes are summarized below.

| Precursor Compound | Degradation Pathway | Key Metabolites |

| 4-Nitrotoluene | Aerobic Methyl Oxidation | 4-Nitrobenzyl alcohol, 4-Nitrobenzaldehyde, 4-Nitrobenzoate, Protocatechuate nih.gov |

| 3-Nitrotoluene | Aerobic/Reductive | 3-Aminotoluene, 3-Nitrobenzylalcohol, 3-Nitrobenzoic acid, 3-Nitrophenol researchgate.net |

| 2-Nitrotoluene | Aerobic Dioxygenase | 3-Methylcatechol nih.gov |

| 2,4,6-Trinitrotoluene (B92697) (TNT) | Anaerobic Reduction | 2-Amino-4,6-dinitrotoluene, 4-Amino-2,6-dinitrotoluene nih.gov |

Ecotoxicological Impact Assessment

Nitroaromatic compounds are recognized for their toxicity to a wide range of organisms. nih.gov The ecotoxicological impact of 3-Fluoro-4-nitrotoluene is indicated by its classification under the German Water Hazard Class system as WGK 3, signifying it is "severely hazardous to water". sigmaaldrich.com While specific aquatic toxicity data for this compound is limited, studies on analogous nitrotoluenes demonstrate significant toxicity to aquatic life.

For instance, p-nitrotoluene is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. ilo.orgmst.dk The lethal concentration (LC50) and effective concentration (EC50) values quantify this toxicity. Studies on 2,4,6-trinitrotoluene (TNT) and its metabolites have also demonstrated lethal and teratogenic effects on aquatic animals like the embryos of Xenopus laevis (African clawed frog). nih.gov

The table below presents available aquatic toxicity data for related nitroaromatic compounds, providing a basis for assessing the potential environmental risk of 3-Fluoro-4-nitrotoluene.

| Compound | Organism | Test Duration | Endpoint | Value (µM) | Reference |

| 2,4,6-Trinitrotoluene (TNT) | Xenopus laevis (embryo) | 96 hours | LC50 | 16.7 | nih.gov |

| 2,4,6-Trinitrotoluene (TNT) | Xenopus laevis (embryo) | 96 hours | EC50 (malformation) | 9.78 | nih.gov |

| 4-Amino-2,6-dinitrotoluene (4ADNT) | Xenopus laevis (embryo) | 96 hours | LC50 | 115 | nih.gov |

| 4-Amino-2,6-dinitrotoluene (4ADNT) | Xenopus laevis (embryo) | 96 hours | EC50 (malformation) | 85.8 | nih.gov |

| 2-Amino-4,6-dinitrotoluene (2ADNT) | Xenopus laevis (embryo) | 96 hours | LC50 | 166 | nih.gov |

| 2-Amino-4,6-dinitrotoluene (2ADNT) | Xenopus laevis (embryo) | 96 hours | EC50 (malformation) | 16.9 | nih.gov |

LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a specified effect in 50% of a sample population.

Given the WGK 3 classification and the toxicity data of structurally similar compounds, it is prudent to consider 3-Fluoro-4-nitrotoluene a significant hazard to aquatic ecosystems.

Bioremediation and Abatement Strategies for Nitroaromatic Contaminants

Due to the limitations and costs of traditional physical and chemical treatment methods, bioremediation has emerged as a promising and sustainable alternative for cleaning up sites contaminated with nitroaromatic compounds. slideshare.net These strategies leverage the metabolic capabilities of microorganisms to degrade or transform these pollutants into less harmful substances.

Several bioremediation and abatement strategies have been developed for nitroaromatic contaminants:

Bioaugmentation: This involves introducing specific microbial strains or consortia with known degradative capabilities to a contaminated site. Bacteria from genera such as Pseudomonas, Rhodococcus, and Acidovorax have been identified for their ability to degrade various nitrotoluenes and could be potential candidates for treating waste containing 3-Fluoro-4-nitrotoluene. nih.govnih.govnih.gov

Mycoremediation: The use of fungi for remediation has shown potential, particularly for halogenated compounds. Filamentous fungi like Caldariomyces fumago have extensive mycelial networks that can penetrate contaminated soil and have demonstrated the ability to degrade chlorinated and fluorinated nitrophenols. mdpi.com This suggests that fungal systems could be effective against fluorinated nitrotoluenes.

Phytoremediation: This strategy uses plants to remove, degrade, or contain environmental contaminants. Transgenic plants have been developed that show enhanced capabilities for remediating soil contaminated with explosives like TNT. nih.gov

Composting: This process involves mixing contaminated soil with organic matter to stimulate microbial activity. Composting has been successfully applied to soils contaminated with explosives, where the cometabolic activity of a diverse microbial community facilitates the transformation of nitroaromatic compounds. sigmaaldrich.com

While these strategies have proven effective for a range of nitroaromatic pollutants, their specific efficacy for 3-Fluoro-4-nitrotoluene would require further investigation to account for the influence of the fluorine substituent on microbial degradation.

Safety Protocols and Risk Management in Handling and Manufacturing

The handling and manufacturing of 3-Fluoro-4-nitrotoluene require stringent safety protocols and a comprehensive risk management framework due to its hazardous properties. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation. sigmaaldrich.comguidechem.com

Engineering and Administrative Controls:

Ventilation: Manufacturing and handling should occur in well-ventilated areas, utilizing local exhaust ventilation to minimize inhalation exposure. chemicalbook.comfishersci.com

Enclosure: Where possible, processes should be enclosed to prevent the release of dust or vapors into the workplace. nj.gov

Safe Work Practices: Workers should be trained on the specific hazards of the chemical. Eating, drinking, and smoking must be prohibited in areas where the compound is handled. ilo.org Emergency eyewash stations and showers should be readily accessible. nj.gov

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. ilo.org

Skin Protection: Chemical-resistant gloves and protective clothing are necessary to prevent skin contact. ilo.org

Respiratory Protection: If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator should be used. fishersci.com

Occupational Exposure Limits (OELs): While a specific OEL for 3-Fluoro-4-nitrotoluene has not been established, limits for the general class of nitrotoluenes provide guidance.

| Organization | Limit | Value |

| ACGIH (TLV) | TWA | 2 ppm (skin) |

| OSHA (PEL) | TWA | 5 ppm |

| NIOSH (REL) | TWA | 2 ppm |

TWA: Time-Weighted Average over an 8- or 10-hour workday. (skin) notation indicates the potential for significant absorption through the skin. ilo.orgfishersci.com

Risk Management in Manufacturing: A systematic risk management framework is essential in a manufacturing setting. This involves identifying potential hazards (e.g., spills, process upsets), assessing the risks, and implementing mitigation strategies. nih.govfluor.com For instance, physical-chemical exposure models can be used to predict worker exposure during a spill scenario and inform emergency response procedures, such as the need for immediate evacuation versus donning PPE. nih.gov Proper storage is also critical; 3-Fluoro-4-nitrotoluene should be stored locked up in a tightly closed container in a dry, cool, and well-ventilated place, separated from incompatible materials like strong oxidizing agents. ilo.orgchemicalbook.com

Future Research Directions and Emerging Paradigms

Design and Synthesis of Novel Fluorinated Aromatic Compounds

3-Fluoro-4-nitrotoluene is a versatile precursor for creating novel fluorinated aromatic compounds due to the reactivity of its functional groups. The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations such as diazotization, followed by substitution to introduce various functionalities. The fluorine atom and the methyl group can also be targeted for modification, allowing for the synthesis of a diverse library of derivatives.

Research efforts are focused on leveraging this reactivity to design molecules with specific therapeutic or material properties. For instance, it has been used in the preparation of IκB kinase (IKK) inhibitors, demonstrating its potential in drug discovery. sigmaaldrich.com Future work will likely involve the synthesis of more complex molecules where the 3-fluoro-4-nitrotoluene core is elaborated to create new drug candidates, liquid crystals, and high-performance polymers. chemimpex.comguidechem.com

Table 1: Examples of Derivatives Synthesized from 3-Fluoro-4-nitrotoluene

| Derivative Compound | Synthetic Transformation | Potential Application |

|---|---|---|

| 2-Fluoro-4-methylaniline (B1213500) | Reduction of the nitro group | Pharmaceutical intermediate |

| 2-Fluoro-4-methylbromobenzene | Reduction, diazotization, and Sandmeyer reaction | Intermediate in organic synthesis |

| IκB kinase (IKK) inhibitors | Multi-step synthesis involving functionalization | Therapeutic agent |

This table illustrates the synthetic versatility of 3-Fluoro-4-nitrotoluene in creating valuable chemical entities.

Integration with Flow Chemistry and Microreactor Technologies

Traditional batch production of nitrated compounds can be hazardous due to the highly exothermic nature of nitration reactions. ewadirect.com Flow chemistry, utilizing microreactors or tubular reactors, offers a safer, more efficient, and scalable alternative. ewadirect.combeilstein-journals.org The small reactor volume and high surface-area-to-volume ratio in these systems allow for superior temperature control, minimizing the risk of thermal runaways and the formation of unwanted byproducts. soton.ac.ukresearchgate.net

The synthesis of 3-Fluoro-4-nitrotoluene and its subsequent transformations are prime candidates for integration with flow chemistry. This approach would enable:

Enhanced Safety: Precise control over reaction conditions, reducing the risks associated with handling nitric and sulfuric acids. ewadirect.com

Improved Yield and Purity: Minimized side reactions lead to cleaner product profiles and higher yields. researchgate.net

Scalability: Seamless transition from laboratory-scale synthesis to industrial production by operating the flow reactor for longer durations or by using multiple reactors in parallel. beilstein-journals.org

Future research will focus on optimizing flow conditions, such as reagent ratios, residence times, and temperatures, for the nitration of 3-fluorotoluene (B1676563) to produce 3-Fluoro-4-nitrotoluene, as well as for its downstream derivatization. soton.ac.uk

Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

Modern catalytic methods are set to revolutionize the synthesis and functionalization of fluorinated aromatic compounds like 3-Fluoro-4-nitrotoluene. scilit.com The development of advanced catalytic systems, including transition metal catalysts, organocatalysts, and photocatalysts, can offer milder reaction conditions, higher selectivity, and broader substrate scope compared to traditional methods. mdpi.comnih.gov

For the synthesis of 3-Fluoro-4-nitrotoluene itself, new catalysts could lead to more sustainable nitration processes that avoid the use of large quantities of strong acids. In the derivatization of this compound, catalysis plays a crucial role. For example, palladium-catalyzed cross-coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at various positions on the aromatic ring, opening up pathways to novel molecular architectures. Visible-light photoredox catalysis is another emerging area that enables unique transformations under mild conditions. mdpi.com

Future research will likely explore the application of these cutting-edge catalytic technologies to create derivatives of 3-Fluoro-4-nitrotoluene with high precision and efficiency, facilitating the development of next-generation materials and pharmaceuticals. scilit.com

Machine Learning and AI-Driven Retrosynthesis of 3-Fluoro-4-nitrotoluene Derivatives

For derivatives of 3-Fluoro-4-nitrotoluene, these AI tools can:

Propose novel synthetic routes that human chemists might not consider. microsoft.com

Optimize existing synthetic pathways for higher yield and lower cost.

Accelerate the discovery of new molecules by rapidly assessing their synthetic feasibility. openreview.net

By representing molecules as sequences or graphs, ML models can learn the underlying rules of chemical reactivity and propose disconnections to identify simpler, commercially available starting materials. illinois.edu The future integration of AI in chemical synthesis will undoubtedly accelerate the exploration of the chemical space around the 3-Fluoro-4-nitrotoluene scaffold, leading to the faster discovery of new functional molecules.

Expanding Applications in Green Energy and Sustainable Technologies

Fluorinated organic compounds are integral to many modern technologies, including those focused on green energy and sustainability. americanchemistry.com Their unique electronic properties and high stability make them suitable for applications in:

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Energy Storage: In the development of advanced electrolytes for lithium-ion batteries and other energy storage devices.

Sustainable Materials: As building blocks for durable, high-performance polymers that can contribute to resource savings and waste reduction. chemimpex.comamericanchemistry.com

Derivatives of 3-Fluoro-4-nitrotoluene, with their tunable electronic and physical properties, are promising candidates for these applications. Future research will aim to design and synthesize specific derivatives tailored for use in solar panels, fuel cells, and other green technologies. americanchemistry.com Furthermore, there is a growing emphasis on developing more sustainable synthetic methodologies for fluorinated compounds to minimize their environmental impact, a field where 3-Fluoro-4-nitrotoluene could serve as a key platform chemical. acs.orgagchemigroup.eursc.org

常见问题

What are the key physicochemical properties of 3-Fluoro-4-nitrotoluene critical for experimental design?

Basic Question

3-Fluoro-4-nitrotoluene (C₇H₆FNO₂, MW 155.13 g/mol, CAS 446-34-4) is a fluorinated nitroaromatic compound with a melting point of 54–56°C and a boiling point of 97–98°C at 3 mmHg . Its molecular structure includes a methyl group, fluorine, and nitro substituents on the benzene ring, influencing reactivity in electrophilic substitution reactions. The compound’s low water solubility and stability under acidic conditions necessitate inert atmospheres (e.g., nitrogen) during reactions .

How can researchers verify the purity of 3-Fluoro-4-nitrotoluene using chromatographic methods?

Basic Question

Reverse-phase HPLC with a FluoroSep-RP FO column (30 cm × 4.6 mm) and a mobile phase of 60% methanol/40% water (2 mL/min flow rate) effectively separates 3-Fluoro-4-nitrotoluene from structural analogs. Retention times and UV-Vis detection (λ = 254 nm) are used for quantification . Pre-column derivatization is unnecessary due to its strong UV absorption.

What synthetic routes utilize 3-Fluoro-4-nitrotoluene as a precursor for benzimidazole derivatives?

Advanced Question

3-Fluoro-4-nitrotoluene serves as a starting material for synthesizing 1,2,6-trisubstituted benzimidazoles. In a two-step process:

N-Alkylation : Microwave-assisted reaction with phenylethylamine (1.5 eq) and K₂CO₃ (1.8 eq) at 83°C yields N-substituted 2-nitro-4-methyl-anilines with >98% efficiency .

Cyclization : Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions forms benzimidazoles. Optimization requires controlling stoichiometry (1:1.2 for aldehyde) and refluxing in ethanol for 6 hours .

How do steric and electronic effects influence regioselectivity in reactions involving 3-Fluoro-4-nitrotoluene?

Advanced Question

The fluorine atom’s strong electron-withdrawing effect directs electrophilic attacks to the meta position relative to the nitro group. Computational studies (e.g., DFT) show that the methyl group’s steric hindrance further reduces reactivity at the ortho position. For example, nitration or halogenation favors the 5-position of the benzene ring .

What safety protocols are essential for handling 3-Fluoro-4-nitrotoluene in laboratory settings?

Basic Question

The compound is classified as a Category 4.3 hazardous material (dangerous when wet). Key protocols include:

- Storage : In airtight containers away from heat sources (>30°C) and oxidizing agents .

- Transportation : Compliance with GHS guidelines—use UN-certified containers and avoid residential areas during transit .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite; avoid water to prevent toxic gas release .

What analytical challenges arise when distinguishing 3-Fluoro-4-nitrotoluene from its structural isomers?

Advanced Question

Isomers like 4-Fluoro-3-nitrotoluene (CAS 446-11-7) and 2-Fluoro-4-nitrotoluene (CAS 446-32-2) exhibit nearly identical mass spectra. Differentiation requires GC-MS with a chiral stationary phase (e.g., β-cyclodextrin) or NMR analysis of coupling constants (³JHF for fluorine-proton interactions) .

How can researchers mitigate side reactions during N-alkylation of 3-Fluoro-4-nitrotoluene?

Advanced Question

Side reactions (e.g., over-alkylation or nitro group reduction) are minimized by:

- Using anhydrous K₂CO₃ as a base to avoid hydrolysis.

- Maintaining temperatures <90°C to prevent Fries rearrangement.

- Employing microwave irradiation for rapid, uniform heating, reducing reaction time from 12 hours (conventional) to 30 minutes .

What applications does 3-Fluoro-4-nitrotoluene have in material science?

Advanced Question

The compound is a precursor for fluorinated polyimides with high thermal stability (>400°C) and low dielectric constants (κ = 2.1–2.5). Polymerization with dianhydrides (e.g., pyromellitic dianhydride) under vacuum yields films used in microelectronics .

How does the nitro group in 3-Fluoro-4-nitrotoluene influence its environmental fate?

Advanced Question

Nitro groups render the compound resistant to microbial degradation. Photolysis under UV light (λ = 300–400 nm) generates toxic intermediates like 3-fluoro-4-nitrophenol. Remediation studies suggest ozonation (pH 9) achieves 90% degradation in 2 hours .

What computational methods predict the reactivity of 3-Fluoro-4-nitrotoluene derivatives?

Advanced Question

Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) model reaction pathways, such as nucleophilic aromatic substitution. Fukui indices identify the C-5 position as the most electrophilic (f⁻ = 0.12), guiding functionalization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |